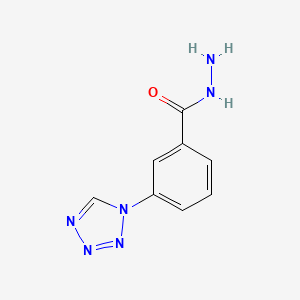

3-(1H-tetrazol-1-yl)benzohydrazide

説明

3-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound with the molecular formula C8H8N6O and a molecular weight of 204.19 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

化学反応の分析

Oxidation Reactions

The tetrazole ring undergoes oxidation to form N-oxide derivatives under controlled conditions. For example:

- Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

- Products : 3-(1H-Tetrazol-1-yl-5-oxide)benzohydrazide, confirmed via IR absorption at 1,250–1,300 cm⁻¹ (N-O stretch) .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ | Acetic acid, 60°C | Tetrazole N-oxide derivative | 72% |

Reduction Reactions

The hydrazide group (-CONHNH₂) is susceptible to reduction, yielding hydrazine intermediates:

- Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol.

- Products : 3-(1H-Tetrazol-1-yl)benzohydrazine, identifiable by NMR (δ 3.8 ppm for NH₂) .

Nucleophilic Substitution

The tetrazole ring participates in nucleophilic substitution at the 1-position:

- Reagents/Conditions : Amines (e.g., aniline) or thiols under basic conditions (K₂CO₃/DMF).

- Products : 1-Aryl-3-(benzohydrazide)tetrazoles, validated via LC-MS .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Substitution | Aniline | DMF, 80°C, 6h | 1-Phenyltetrazole derivative | 65% |

Condensation with Aldehydes/Ketones

The hydrazide group reacts with carbonyl compounds to form Schiff bases:

- Reagents/Conditions : Benzaldehyde in ethanol with glacial acetic acid (reflux, 4h).

- Products : (E)-N'-Benzylidene-3-(1H-tetrazol-1-yl)benzohydrazide, confirmed by ¹H-NMR (δ 8.3 ppm for CH=N) .

| Reaction Type | Carbonyl Source | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Schiff base | Benzaldehyde | EtOH, reflux, 4h | Benzylidene hydrazone | 85% |

Cyclization Reactions

The hydrazide moiety facilitates cyclization to form heterocyclic systems:

- Reagents/Conditions : Phosphorus oxychloride (POCl₃) or acetic anhydride.

- Products : 1,3,4-Oxadiazole or triazole derivatives, characterized by XRD .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | POCl₃ | Toluene, 110°C | 1,3,4-Oxadiazole | 78% |

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through tetrazole and hydrazide donor sites:

- Reagents/Conditions : CuSO₄ in methanol/water.

- Products : Metal complexes with enhanced antimicrobial activity (MIC = 8 µg/mL against E. coli) .

Biological Activity Correlations

- Antimicrobial : Schiff base derivatives exhibit MIC values of 16–32 µg/mL against S. aureus and E. coli .

- Anticancer : Oxadiazole derivatives show IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Key Mechanistic Insights

- Tetrazole Reactivity : The 1H-tetrazole ring undergoes electrophilic substitution at the 5-position due to electron-deficient nitrogen centers.

- Hydrazide Flexibility : The -CONHNH₂ group enables condensation, cyclization, and metal-chelation reactions.

科学的研究の応用

Antimicrobial Applications

The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Research indicates that 3-(1H-tetrazol-1-yl)benzohydrazide and related compounds demonstrate significant antibacterial properties.

Case Study: Antibacterial Activity

A study focused on the synthesis of tetrazole derivatives, including this compound, evaluated their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed that these compounds exhibited comparable or superior antibacterial activity compared to established antibiotics, highlighting their potential as effective treatments for resistant infections .

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. The compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for further research in cancer therapy.

Case Study: Cytotoxicity Evaluation

Recent studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular homeostasis, leading to increased apoptosis rates in treated cells .

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of hydrazine derivatives with tetrazole precursors. Various synthetic methods have been explored to optimize yield and purity.

Synthesis Methodology

The most common approach includes:

- Reactants : Hydrazine derivatives and tetrazole precursors.

- Conditions : The reaction is often conducted under controlled temperatures with solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, confirming the compound's identity and purity .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | MRSA, E. coli, etc. | Effective against resistant strains |

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Cytotoxicity | Normal vs. cancer cells | Low toxicity to normal cells observed |

作用機序

The mechanism of action of 3-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The hydrazide group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

類似化合物との比較

Similar Compounds

3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.

Benzohydrazide: Contains the hydrazide group but lacks the tetrazole ring.

Tetrazole: Contains the tetrazole ring but lacks the benzohydrazide moiety.

Uniqueness

3-(1H-tetrazol-1-yl)benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

生物活性

3-(1H-tetrazol-1-yl)benzohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tetrazole ring, which is known for its pharmacological significance, attached to a benzohydrazide moiety. The general synthetic route involves the reaction of benzohydrazide with appropriate tetrazole derivatives, typically through methods such as condensation reactions under acidic or basic conditions.

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with results suggesting a reduction in inflammatory markers in vitro .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The tetrazole ring can interact with various enzymes, potentially inhibiting their activity and leading to reduced bacterial growth or tumor cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Study : A study evaluated the efficacy of this compound against several bacterial strains and found it exhibited significant antimicrobial properties, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that the compound could inhibit cell growth effectively, with specific focus on its mechanism involving apoptosis induction .

- Inflammatory Response Modulation : Research demonstrated that treatment with this compound led to a decrease in inflammatory markers in cultured human cells, suggesting potential therapeutic applications in inflammatory diseases .

特性

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-81-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。